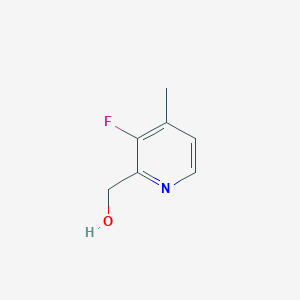

(3-Fluoro-4-methyl-2-pyridinyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8FNO |

|---|---|

Molecular Weight |

141.14 g/mol |

IUPAC Name |

(3-fluoro-4-methylpyridin-2-yl)methanol |

InChI |

InChI=1S/C7H8FNO/c1-5-2-3-9-6(4-10)7(5)8/h2-3,10H,4H2,1H3 |

InChI Key |

ANLWLBNIBUJWDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)CO)F |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Role of (3-Fluoro-4-methyl-2-pyridinyl)methanol in Modern Medicinal Chemistry: A Technical Guide

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved drugs.[1] Strategic functionalization of this privileged heterocycle is a key tactic in the optimization of lead compounds. This technical guide delves into the synthesis, properties, and application of a highly valuable, yet specific, building block: (3-Fluoro-4-methyl-2-pyridinyl)methanol. The judicious incorporation of fluorine and methyl groups onto the pyridinylmethanol framework imparts a unique combination of physicochemical properties that are increasingly sought after in drug discovery. This guide will provide a plausible, detailed synthetic route to this key intermediate, explore its role in the development of novel therapeutics, particularly in the context of antitubercular agents, and offer insights into its contribution to the structure-activity relationship (SAR) of bioactive molecules.

Introduction: The Rationale for Fluorinated Pyridine Scaffolds

The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, lipophilicity, and pKa.[2] The C-F bond is stronger than a C-H bond, often rendering the molecule more resistant to metabolic degradation.[2] Furthermore, the high electronegativity of fluorine can alter the electronic properties of the pyridine ring, influencing its interactions with biological targets.[2] The methyl group at the 4-position of the pyridine ring can also play a crucial role, providing a handle for steric interactions within a binding pocket and potentially improving metabolic stability by blocking a potential site of oxidation. The 2-methanol group serves as a key linker, allowing for the covalent attachment of this building block to a larger molecular scaffold.

The combination of these three functionalities—a 3-fluoro group, a 4-methyl group, and a 2-methanol group—on a pyridine core creates a building block with a unique set of properties, making it a valuable tool for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of their compounds.

Synthesis of (3-Fluoro-4-methyl-2-pyridinyl)methanol: A Plausible and Detailed Protocol

While not widely documented as a standalone synthesis, a logical and efficient route to (3-Fluoro-4-methyl-2-pyridinyl)methanol can be constructed based on established organic chemistry principles and available precursors. The most direct pathway involves the reduction of the corresponding carboxylic acid, 3-fluoro-4-methylpyridine-2-carboxylic acid, which has been reported in chemical databases.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from the commercially available 3-methylpyridine-2-carboxylic acid.

Caption: Proposed two-step synthesis of (3-Fluoro-4-methyl-2-pyridinyl)methanol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Fluoro-4-methylpyridine-2-carboxylic acid

This step involves the challenging, yet achievable, regioselective fluorination of the pyridine ring. Directed ortho-metalation followed by electrophilic fluorination is a plausible approach.

-

Protection and Directed Metalation:

-

Dissolve 3-methylpyridine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C.

-

Add a strong base such as lithium diisopropylamide (LDA) (2.2 eq) dropwise to deprotonate both the carboxylic acid and the 6-position of the pyridine ring, forming a directed metalation intermediate.

-

-

Electrophilic Fluorination:

-

To the cooled solution, add a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® (1.2 eq), in anhydrous THF dropwise.

-

Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Acidify the aqueous layer to pH ~3 with 1M HCl.

-

Extract the product with a suitable organic solvent, such as ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-fluoro-4-methylpyridine-2-carboxylic acid.

-

Step 2: Reduction to (3-Fluoro-4-methyl-2-pyridinyl)methanol

This is a standard reduction of a carboxylic acid to an alcohol.

-

Reduction Reaction:

-

Suspend 3-fluoro-4-methylpyridine-2-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Add a reducing agent such as borane-tetrahydrofuran complex (BH3·THF) (2.0-3.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction to 0 °C and cautiously quench by the dropwise addition of methanol, followed by 1M HCl.

-

Basify the mixture with saturated aqueous sodium bicarbonate solution until pH ~8.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (3-Fluoro-4-methyl-2-pyridinyl)methanol.

-

Application in Medicinal Chemistry: A Case Study in Antitubercular Drug Discovery

A key application of (3-Fluoro-4-methyl-2-pyridinyl)methanol is as a crucial intermediate in the synthesis of 3-amino-pyrazole derivatives with potent activity against Mycobacterium tuberculosis. A patent (WO2012049161A1) discloses a series of such compounds where the (3-fluoro-4-methyl-2-pyridinyl)methyl moiety is incorporated.[3]

Caption: Incorporation of the building block into a final drug candidate.

In these antitubercular agents, the (3-fluoro-4-methyl-2-pyridinyl)methyl group is typically attached to the N1 position of the pyrazole core. The rationale for its inclusion is multifaceted:

-

Lipophilicity and Permeability: The fluorinated pyridine ring can modulate the lipophilicity of the final compound, which is a critical parameter for cell permeability and reaching the bacterial target.

-

Metabolic Stability: The fluorine atom at the 3-position can block potential sites of metabolism on the pyridine ring, increasing the half-life of the drug.

-

Target Engagement: The specific substitution pattern can provide key interactions with the biological target. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the fluoro and methyl groups can engage in favorable van der Waals or hydrophobic interactions within the binding pocket.

-

Physicochemical Properties: The overall electronic and steric properties of this moiety can influence the solubility and oral bioavailability of the final drug candidate.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on a series of analogs containing the (3-fluoro-4-methyl-2-pyridinyl)methyl moiety is not publicly available, we can infer its contribution based on general principles of medicinal chemistry.

| Moiety Component | Plausible Contribution to Bioactivity and Pharmacokinetics |

| Pyridine Ring | Core scaffold for molecular recognition; nitrogen atom as a hydrogen bond acceptor. |

| 3-Fluoro Group | Increases metabolic stability; modulates pKa and lipophilicity; potential for hydrogen bonding. |

| 4-Methyl Group | Provides steric bulk for specific receptor interactions; can block a site of metabolism. |

| 2-Methylene Linker | Covalently attaches the pyridine moiety to the pharmacophore with rotational flexibility. |

The combination of these features in a single, synthetically accessible building block provides medicinal chemists with a powerful tool to explore and optimize the SAR of their lead compounds.

Conclusion

(3-Fluoro-4-methyl-2-pyridinyl)methanol is a strategically designed building block that leverages the beneficial effects of fluorination and methylation on a privileged pyridine scaffold. Its utility has been demonstrated in the synthesis of promising antitubercular agents. The plausible synthetic route outlined in this guide provides a practical approach for its preparation, enabling its wider application in drug discovery programs. As the demand for drug candidates with improved pharmacokinetic and pharmacodynamic properties continues to grow, the importance of such precisely functionalized heterocyclic intermediates is set to increase.

References

- WO2012049161A1 - 3 -amino- pyrazole derivatives useful against tuberculosis - Google P

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC. (URL: [Link])

-

one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC). (URL: [Link])

-

3-Fluoro-2-hydroxy-4-(trifluoromethyl)pyridine - . (URL: [Link])

-

A review on the medicinal importance of pyridine derivatives - ResearchGate. (URL: [Link])

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (URL: [Link])

-

Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. (URL: [Link])

-

3-Fluoro-5-(hydroxymethyl)-2-methylpyridine | C7H8FNO | CID 58001758 - PubChem. (URL: [Link])

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC - NIH. (URL: [Link])

-

Structures and names of trifluromethyl group containing FDA-approved drugs. (URL: [Link])

-

A Review on the Medicinal Importance of Pyridine Derivatives - ResearchGate. (URL: [Link])

-

Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed. (URL: [Link])

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (URL: [Link])

Sources

Methodological & Application

Application of Pyridinylmethanol Derivatives as Potent and Selective TRPV3 Antagonists: A Technical Guide for Preclinical Research

Authored by a Senior Application Scientist

Introduction: The Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, a non-selective cation channel, is a key player in thermal sensation, pain perception, and skin health.[1][2][3] Predominantly expressed in keratinocytes, sensory neurons, and the spinal cord, its dysregulation is implicated in a variety of pathological states including chronic pain, itch, and inflammatory skin disorders.[1][2][3] This has rendered TRPV3 a compelling target for therapeutic intervention. Among the chemical scaffolds investigated, pyridinylmethanol derivatives have emerged as a particularly promising class of potent and selective TRPV3 antagonists.[1][2][3]

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the application of pyridinylmethanol derivatives, from fundamental mechanism of action to detailed in vitro and in vivo experimental protocols, underpinned by scientific integrity and field-proven insights.

Mechanism of Action: Allosteric Inhibition of TRPV3

Pyridinylmethanol derivatives function as non-competitive antagonists of the TRPV3 channel. Rather than directly occluding the ion pore, they are believed to bind to an allosteric site on the channel protein. This binding event induces a conformational change that stabilizes the channel in a closed or non-conductive state, thereby preventing its activation by various stimuli, including heat and chemical agonists like 2-aminoethoxydiphenyl borate (2-APB) and carvacrol.[1][2][3] This inhibitory action effectively blocks the influx of Ca²⁺ and Na⁺ ions that would normally trigger downstream signaling cascades associated with pain and inflammation.

Figure 1: Proposed allosteric inhibition of the TRPV3 channel by pyridinylmethanol derivatives.

In Vitro Characterization: Protocols for Efficacy and Selectivity

The initial assessment of pyridinylmethanol derivatives involves robust in vitro assays to determine their potency, efficacy, and selectivity for the TRPV3 channel.

Primary Screening: High-Throughput Calcium Flux Assay

This assay provides a rapid and efficient method for screening a library of pyridinylmethanol derivatives to identify potential TRPV3 antagonists.

Principle: Activation of TRPV3 channels leads to an influx of extracellular calcium. This change in intracellular calcium concentration ([Ca²⁺]i) can be quantified using a calcium-sensitive fluorescent dye. A potent antagonist will inhibit this agonist-induced calcium influx in a dose-dependent manner.

Experimental Protocol:

-

Cell Culture: Maintain HEK293 cells stably expressing human TRPV3 (hTRPV3) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Plating: Seed cells in a 384-well black-walled, clear-bottom plate at a density of 15,000-20,000 cells per well and incubate overnight.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6) and Pluronic F-127 in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

-

Aspirate the culture medium and add 20 µL of the loading buffer to each well.

-

Incubate for 60-120 minutes at 37°C.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of the pyridinylmethanol derivatives in the assay buffer.

-

After the dye loading incubation, wash the cells twice with the assay buffer.

-

Add 20 µL of the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation and Data Acquisition:

-

Prepare a solution of a TRPV3 agonist (e.g., 2-APB or carvacrol) at a concentration that elicits a robust response (typically in the low micromolar range).

-

Utilize a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence for 10-20 seconds.

-

Add 10 µL of the agonist solution to all wells and continue to record the fluorescence intensity for an additional 2-3 minutes.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Normalize the data to the vehicle control (agonist only) and a positive control (a known TRPV3 antagonist).

-

Generate dose-response curves and calculate the IC50 values for each compound.

-

Figure 2: Workflow for the high-throughput calcium flux screening assay.

Gold Standard Validation: Whole-Cell Patch-Clamp Electrophysiology

This technique provides a detailed characterization of the inhibitory mechanism of the lead compounds identified from the primary screen.

Principle: Patch-clamp allows for the direct measurement of ionic currents flowing through the TRPV3 channels in response to voltage changes and agonist application. This enables a precise quantification of the antagonist's effect on channel function.

Experimental Protocol:

-

Cell Preparation: Plate hTRPV3-HEK293 cells on glass coverslips at a low density 24-48 hours prior to recording.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4.

-

Internal Solution (in mM): 140 Cs-aspartate, 10 EGTA, 2.27 MgCl₂, 1.91 CaCl₂, 10 HEPES; pH 7.2.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply voltage ramps (e.g., -100 mV to +100 mV over 400 ms) every 5 seconds to elicit TRPV3 currents.

-

-

Agonist and Antagonist Application:

-

Perfuse the cell with the external solution containing a TRPV3 agonist (e.g., 100 µM 2-APB) to activate the channel.

-

Once a stable current is achieved, co-apply the pyridinylmethanol derivative at various concentrations with the agonist.

-

Record the inhibition of the agonist-induced current.

-

-

Data Analysis:

-

Measure the current amplitude at a specific positive voltage (e.g., +80 mV) in the presence and absence of the antagonist.

-

Calculate the percentage of inhibition and generate a dose-response curve to determine the IC50 value.

-

Table 1: Representative In Vitro Data for a Pyridinylmethanol Derivative (Compound 74a)

| Assay | Parameter | Value |

| Calcium Flux | IC50 (µM) | ~0.1 |

| Patch-Clamp | IC50 (µM) | ~0.05 |

| Selectivity Screen | (TRPV1, TRPV2, TRPV4, TRPA1, TRPM8) | IC50 > 10 µM |

Note: The values presented are illustrative and based on published data for potent pyridinylmethanol derivatives.[1][3]

In Vivo Efficacy: Models of Pain and Dermatological Disorders

Following successful in vitro characterization, promising pyridinylmethanol derivatives should be evaluated in relevant animal models to assess their therapeutic potential.

Neuropathic Pain Model: Chronic Constriction Injury (CCI)

Principle: The CCI model in rodents mimics chronic neuropathic pain in humans, characterized by mechanical allodynia and thermal hyperalgesia.

Experimental Protocol:

-

Surgery: Induce a chronic constriction injury of the sciatic nerve in adult male Sprague-Dawley rats.

-

Compound Administration:

-

Formulation: Prepare the pyridinylmethanol derivative in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Dosing: Administer the compound via oral gavage or intraperitoneal injection at a range of doses (e.g., 3, 10, 30 mg/kg) once daily, starting on the day of surgery or after the establishment of neuropathic pain.

-

-

Behavioral Testing:

-

Mechanical Allodynia: Assess the paw withdrawal threshold to von Frey filaments at baseline and at multiple time points post-dosing.

-

Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (Hargreaves test).

-

-

Data Analysis: Compare the paw withdrawal thresholds and latencies between the vehicle-treated and compound-treated groups. A significant increase in withdrawal threshold and latency indicates an analgesic effect.

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)

Principle: Intraplantar injection of CFA induces a localized inflammation and persistent pain, characterized by thermal hyperalgesia and mechanical allodynia.

Experimental Protocol:

-

Induction: Inject CFA into the plantar surface of the hind paw of mice or rats.

-

Compound Administration: Administer the pyridinylmethanol derivative as described in the CCI model, typically before or shortly after the CFA injection.

-

Behavioral Testing: Assess mechanical and thermal sensitivity as described above.

-

Data Analysis: Analyze the data to determine if the compound can reverse or prevent the development of CFA-induced pain hypersensitivity.

Pruritus (Itch) Model: 2-APB-Induced Scratching

Principle: Intradermal injection of the TRPV3 agonist 2-APB induces a robust scratching behavior in mice, providing a model for acute itch.

Experimental Protocol:

-

Compound Administration: Pre-treat mice with the pyridinylmethanol derivative via the desired route of administration.

-

Itch Induction: Inject 2-APB intradermally into the nape of the neck.

-

Behavioral Observation: Immediately after injection, record the number of scratching bouts directed towards the injection site for a defined period (e.g., 30 minutes).

-

Data Analysis: Compare the number of scratches in the compound-treated group to the vehicle-treated group. A significant reduction in scratching behavior indicates anti-pruritic activity.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the findings, the following considerations are crucial:

-

Specificity Controls: In all assays, include a negative control (e.g., wild-type HEK293 cells not expressing TRPV3) to confirm that the observed effects are target-specific.

-

Positive Controls: Utilize a well-characterized TRPV3 antagonist as a positive control to validate the assay performance.

-

Blinded Studies: Whenever possible, in vivo behavioral assessments should be conducted by an experimenter blinded to the treatment groups.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlate the observed efficacy in vivo with the plasma and tissue concentrations of the pyridinylmethanol derivative to establish a clear relationship between drug exposure and therapeutic effect.

Concluding Remarks

Pyridinylmethanol derivatives represent a highly promising class of TRPV3 antagonists with significant therapeutic potential for the treatment of chronic pain, itch, and inflammatory skin conditions. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds, from initial high-throughput screening to in vivo proof-of-concept studies. By adhering to these methodologies and principles of scientific rigor, researchers can effectively advance the development of novel and impactful TRPV3-targeted therapies.

References

-

Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5183–5199. [Link]

-

Moran, M. M., & Szallasi, A. (2018). Targeting TRPV3 for the treatment of skin disorders. Drug Discovery Today, 23(5), 1036-1042. [Link]

-

Kym, P. R., & Kort, M. E. (2014). The discovery of TRPV3 antagonists for the treatment of pain and itch. Annual Reports in Medicinal Chemistry, 49, 153-166. [Link]

Sources

Application Notes & Protocols: A Senior Scientist's Guide to the Reduction of Pyridinecarboxylic Acids

Abstract: This document provides a comprehensive guide to the experimental setups and protocols for the reduction of pyridinecarboxylic acids, critical precursors in pharmaceutical and materials science. We move beyond simple step-by-step instructions to explore the underlying chemical principles that govern the choice of methodology, reaction conditions, and analytical validation. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for synthesizing piperidine-based structures and other reduced pyridine derivatives. We will cover three primary methodologies: Catalytic Hydrogenation, Metal Hydride Reduction, and Electrochemical Methods, each with detailed protocols and expert insights.

Introduction: The Strategic Importance of Pyridinecarboxylic Acid Reduction

Pyridinecarboxylic acids are versatile building blocks. Their reduction is a cornerstone transformation for accessing two primary classes of compounds:

-

Piperidinecarboxylic Acids: Saturation of the aromatic ring yields the piperidine core, a privileged scaffold found in a vast number of marketed drugs and bioactive molecules. The conformational rigidity and basic nitrogen atom of the piperidine ring are key for molecular recognition and favorable pharmacokinetic properties.

-

Pyridylmethanols: Selective reduction of the carboxylic acid moiety, while preserving the aromatic ring, provides pyridylmethanols, which are important intermediates for further functionalization.

The choice of reduction strategy is therefore dictated by the desired outcome: ring saturation or side-chain reduction. This guide will dissect the experimental variables that allow the scientist to control this selectivity.

Method 1: Catalytic Hydrogenation for Ring Saturation

Catalytic hydrogenation is the most common and scalable method for the reduction of the pyridine ring to a piperidine. The reaction involves the addition of molecular hydrogen (H₂) across the double bonds of the aromatic ring in the presence of a metal catalyst.

Causality of Experimental Choices: The primary challenge in hydrogenating pyridine derivatives is the potential for the basic nitrogen atom (both in the starting material and the more basic piperidine product) to adsorb onto the catalyst surface and act as a poison, inhibiting the reaction.[1] Experimental conditions are therefore chosen to mitigate this effect.

-

Catalyst Selection: Platinum (Pt), Palladium (Pd), and Rhodium (Rh) are the most effective catalysts.

-

Platinum Oxide (PtO₂ or Adams' catalyst): Highly effective, often used in acidic media like acetic acid or as a salt in water.[1][2] The acidic environment protonates the pyridine nitrogen, preventing it from binding to and poisoning the platinum surface.

-

Palladium on Carbon (Pd/C): A cost-effective and common choice, though sometimes requiring higher pressures and temperatures compared to platinum or rhodium.[3]

-

Rhodium on Alumina (Rh/Al₂O₃) or Carbon (Rh/C): Very active catalysts that can operate under milder conditions, often at room temperature and low pressure.[4][5] Rhodium can be particularly useful, but its cost is a consideration.[3]

-

-

Solvent and pH: The choice of solvent is critical. Conducting the hydrogenation in an acidic medium (e.g., glacial acetic acid) or in water with the substrate as a salt is a common strategy to prevent catalyst poisoning.[1][2] For some substrates, using an aqueous ammonia solution can also be effective.[4]

-

Pressure and Temperature: These parameters directly influence the reaction rate. Higher pressures (e.g., 2-5 MPa) increase the concentration of hydrogen on the catalyst surface, accelerating the reduction.[3] Temperature can also increase the rate, but excessive heat may lead to side reactions like decarboxylation, particularly with nicotinic acid (3-pyridinecarboxylic acid).[1][4]

Comparative Data for Catalytic Hydrogenation

| Starting Material | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Yield (%) | Product | Reference |

| Picolinic Acid | Platinum Oxide | Water | 2.5 | Room Temp | ~100 | Piperidine-2-carboxylic acid | [1][5] |

| Nicotinic Acid | 5% Rhodium on Alumina | Water / Ammonia | 2 | Room Temp | 88.5 | Nipecotic Acid | [4] |

| Isonicotinic Acid | Platinum Oxide | Water | 2.5 | Room Temp | 81.5 | Isonipecotic Acid | [1] |

| 2-Pyridinecarboxylic Acid | Palladium on Carbon | N/A | 40-50 | 90-100 | N/A | 2-Piperidinecarboxylic acid | [3] |

General Workflow for Catalytic Hydrogenation

Caption: General workflow for catalytic hydrogenation of pyridinecarboxylic acids.

Protocol 1: Hydrogenation of Picolinic Acid using Platinum Oxide

This protocol is based on the successful low-pressure reduction of picolinic acid.[1][5]

Materials & Equipment:

-

Parr shaker or similar hydrogenation apparatus

-

Pressure-rated reaction vessel

-

Picolinic acid

-

Platinum (IV) oxide (PtO₂)

-

Deionized water

-

Celite® or another filter aid

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reactor Charging: In a pressure-rated vessel, prepare a mixture of picolinic acid (e.g., 12.3 g, 0.1 mole) in 150 mL of deionized water.[5]

-

Catalyst Addition: Carefully add the platinum oxide catalyst (e.g., 0.25 g) to the solution.

-

System Setup: Secure the vessel to the hydrogenation apparatus. Seal it tightly.

-

Inert Gas Purge: Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle 3-5 times to remove all oxygen.

-

Hydrogenation: Pressurize the vessel with hydrogen to approximately 2.5 atm.[5] Begin agitation (shaking or stirring) at room temperature.

-

Reaction Monitoring: Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is typically complete in 4-5 hours when hydrogen uptake ceases.[5]

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen. Purge the vessel with inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the filter cake with a small amount of water. Caution: Platinum catalysts can be pyrophoric upon exposure to air when dry. Do not allow the filter cake to dry completely.

-

Isolation: Concentrate the clear filtrate to dryness using a rotary evaporator. The resulting solid is piperidine-2-carboxylic acid.[5]

-

Characterization: Confirm product identity and purity via NMR spectroscopy, Mass Spectrometry, and HPLC analysis.

Method 2: Metal Hydride Reduction for Carboxylic Acid to Alcohol Conversion

To selectively reduce the carboxylic acid group to a primary alcohol while leaving the pyridine ring intact, strong metal hydride reducing agents are employed. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation.[6][7]

Causality of Experimental Choices:

-

Reagent Selection: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing carboxylic acids.[8] Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids efficiently.[8] The high reactivity of LiAlH₄ necessitates careful handling and anhydrous conditions.

-

Mechanism: The reduction proceeds via a multi-step mechanism. First, the acidic proton of the carboxylic acid reacts with a hydride to form H₂ gas and a lithium carboxylate salt.[8] Subsequent hydride additions to the carbonyl carbon, facilitated by coordination to the aluminum species, lead to an aldehyde intermediate which is immediately reduced further to the primary alcohol.[6][8]

-

Reaction Conditions: The reaction is typically performed in an anhydrous aprotic ether solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with water or other protic sources. An excess of the hydride reagent is required to account for the initial acid-base reaction and the two subsequent reduction steps.[8]

Reaction Scheme: Selective Carboxylic Acid Reduction

Caption: Selective reduction of the carboxyl group using LiAlH₄.

Protocol 2: LiAlH₄ Reduction of a Pyridinecarboxylic Acid

Materials & Equipment:

-

Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Pyridinecarboxylic acid (ensure it is dry)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ice-water bath

-

Aqueous solutions for quenching (e.g., water, NaOH solution, Rochelle's salt solution)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Setup: Assemble the flame-dried three-necked flask with the condenser, dropping funnel, and nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Preparation: In the reaction flask, prepare a suspension of LiAlH₄ (e.g., 2.5 equivalents) in anhydrous THF under nitrogen. Cool the suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve the pyridinecarboxylic acid (1 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C. Note: Initial gas evolution (H₂) will be observed.[8]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. It may be necessary to heat the reaction to reflux to ensure completion. Monitor the reaction progress using TLC or HPLC.

-

Quenching (Fieser Method): After the reaction is complete, cool the flask back to 0 °C. Quench the reaction with extreme caution by the sequential, dropwise addition of:

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water (where 'x' is the number of grams of LiAlH₄ used). This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.

-

-

Work-up: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular solid and wash it thoroughly with THF or ethyl acetate.

-

Isolation: Combine the organic filtrates. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pyridylmethanol.

-

Purification & Characterization: Purify the product by column chromatography or crystallization. Confirm the structure and purity by NMR, IR (disappearance of C=O stretch), and MS.

Method 3: Electrochemical Reduction

Electrochemical methods offer a unique approach to reduction, where the electron is the primary reagent. The reaction outcome can be finely tuned by controlling parameters like electrode material, applied potential, and pH.[9] This technique can be used to reduce pyridinecarboxylic acids to aldehydes or alcohols.[10]

Causality of Experimental Choices:

-

Electrode Material: The choice of cathode is critical. Different materials exhibit different overpotentials for hydrogen evolution and different affinities for the substrate, influencing the reaction pathway. Mercury, lead, tin, and copper electrodes have been studied for the reduction of nicotinic acid.[9][10]

-

Potential/Current Control: Reactions can be run under potentiostatic (controlled potential) or galvanostatic (controlled current) conditions. Controlled potential electrolysis can offer higher selectivity for a specific reduction process.[10]

-

Medium: The reaction is highly sensitive to pH. Acidic conditions are often required to protonate the pyridine ring and facilitate reduction.[9]

Note: Electrochemical setups are more specialized. The protocol below is a conceptual outline.

Protocol 3: Conceptual Outline for Electrochemical Reduction

-

Cell Assembly: An electrochemical cell, either divided (with a membrane separating the anode and cathode compartments) or undivided, is used. A working electrode (cathode, e.g., amalgamated lead), a counter electrode (anode, e.g., platinum), and a reference electrode are required.

-

Electrolyte Preparation: The pyridinecarboxylic acid is dissolved in an appropriate aqueous buffer solution (e.g., acidic phosphate buffer) which serves as the electrolyte.[10]

-

Electrolysis: A controlled potential or current is applied using a potentiostat/galvanostat. The reaction is run until the starting material is consumed (monitored by HPLC or voltammetry).

-

Work-up: The product is extracted from the electrolyte solution using an organic solvent.

-

Isolation and Analysis: The product is isolated, purified, and characterized as in other methods. For example, the reduction of pyridine-3-carboxylic acid at certain electrodes can yield pyridine-3-aldehyde.[9]

Analytical Methods for Reaction Monitoring and Characterization

Trustworthy protocols require robust analytical validation. The progress of the reduction and the purity of the final product must be rigorously assessed.

-

High-Performance Liquid Chromatography (HPLC): This is the premier technique for monitoring these reactions. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient and an acidic modifier (like formic or phosphoric acid) can effectively separate the polar, zwitterionic pyridinecarboxylic acid starting material from the more basic and often less polar piperidine product.[11][12] UV detection is suitable as both the pyridine and carboxylate moieties are chromophores.[13][14]

-

Thin-Layer Chromatography (TLC): A quick and effective method for qualitative reaction monitoring. A polar solvent system (e.g., methanol/dichloromethane) is often required.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the purity of the product, especially if it is volatile or can be derivatized to increase volatility.[13][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The disappearance of aromatic proton signals (typically δ 7-9 ppm) and the appearance of aliphatic signals (δ 1-4 ppm) is a clear indicator of successful ring hydrogenation.

-

Infrared (IR) Spectroscopy: Can be used to track the disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid when it is reduced to an alcohol.

Conclusion

The reduction of pyridinecarboxylic acids is a versatile and powerful transformation in synthetic chemistry. By understanding the underlying principles of catalyst poisoning, reagent reactivity, and electrochemical potential, researchers can selectively target either the aromatic ring for saturation or the carboxylic acid for reduction. Catalytic hydrogenation remains the method of choice for producing valuable piperidinecarboxylic acids, while metal hydride reduction provides a direct route to pyridylmethanols. Careful selection of the experimental setup, rigorous monitoring, and thorough characterization are paramount to achieving reliable and reproducible results in the laboratory and beyond.

References

- Electrochemical reduction of pyridine-3-carboxylic acid at different electrodes.ResearchGate.

- Electrochemical Reduction of Pyridine 2, 6-Dicarboxylic Acid and pyridine 2,6-Dialdehyde.Informatics Journals.

- Reductions of pyridine monocarboxylic acids and carboxaldehydes at mercury cathodes.Semantic Scholar.

- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.Google Patents.

- Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst.datapdf.com.

- The method that pyridine ring is reduced into piperidines in 2- picoline -4- formic acid.Google Patents.

- Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.Google Patents.

- The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid.ResearchGate.

- Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst.ACS Publications.

- HPLC Separation of Pyridinecarboxylic Acids.SIELC Technologies.

- HPLC Methods for analysis of 4-Pyridinecarboxylic acid.HELIX Chromatography.

- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.Asian Journal of Chemistry.

- A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.Benchchem.

- Metal Hydride Reduction.University of Calgary.

- Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography.PubMed.

- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.Master Organic Chemistry.

- Metal Hydride Reduction Reaction: Mechanism and Application.Chemistry Notes.

- Analytical methods for pyridine.Agency for Toxic Substances and Disease Registry.

- Reduction of Carboxylic Acids.Chemistry Steps.

Sources

- 1. datapdf.com [datapdf.com]

- 2. asianpubs.org [asianpubs.org]

- 3. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 4. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistnotes.com [chemistnotes.com]

- 8. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. informaticsjournals.co.in [informaticsjournals.co.in]

- 11. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]

- 12. helixchrom.com [helixchrom.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

Application Note: Scalable Synthesis of 3-Fluoropyridine-2-methanol via Enhanced Borohydride Reduction

Executive Summary

This guide details the synthesis of 3-fluoropyridine-2-methanol , a critical pharmacophore in kinase inhibitor and GPCR ligand development. While direct reduction of aldehydes is standard, this protocol focuses on the reduction of methyl 3-fluoropicolinate (ester) using a Sodium Borohydride (

This "enhanced borohydride" method is superior to standard Lithium Aluminum Hydride (

Strategic Analysis: Reagent Selection

The synthesis of fluorinated pyridine methanols presents a specific challenge: the electron-deficient pyridine ring renders the C-F bond susceptible to nucleophilic attack (SNAr) by strong hydride donors.

| Parameter | |||

| Reactivity | Very High (Reduces acids/esters) | Low (Reduces aldehydes/ketones only) | High (Reduces esters) |

| Chemoselectivity | Poor (Risk of C-F reduction) | Excellent | Excellent |

| Safety | Pyrophoric, violent quench | Mild, evolves | Manageable |

| Solvent | Ethers (THF/Et2O) | Alcohols (MeOH/EtOH) | MeOH/THF |

| Cost | High | Low | Low |

Expert Insight: Standard

Reaction Mechanism

The transformation proceeds via a Lewis-acid activated hydride transfer. The presence of the fluorine atom at the 3-position inductively withdraws electron density, actually making the carbonyl carbon more electrophilic, but steric hindrance and electronic repulsion can complicate kinetics.

Figure 1: Mechanistic pathway of Lewis-acid promoted borohydride reduction. The Calcium ion coordinates with the carbonyl oxygen, facilitating nucleophilic attack by the borohydride anion.

Detailed Protocol: Ester Reduction

Starting Material: Methyl 3-fluoropicolinate (or Ethyl analogue) Reagents: Sodium Borohydride (98%), Calcium Chloride (Anhydrous, powder), Methanol (HPLC Grade), THF.

Preparation of Reagents[1][2][3][4][5][6]

-

Anhydrous

: It is critical to use powdered, anhydrous -

Solvent System: A 2:1 ratio of THF:MeOH is optimal. THF solubilizes the ester, while MeOH is required for the borohydride kinetics.

Step-by-Step Procedure

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel. Connect to a scrubber (to vent

). -

Solvation: Charge Methyl 3-fluoropicolinate (1.0 eq, e.g., 10 g) and anhydrous

(1.5 eq, 10.8 g) into the flask. Add THF (10 volumes) and stir for 15 minutes to allow complexation. The solution may become slightly cloudy. -

Solvent Addition: Add Methanol (5 volumes) to the mixture. Cool the system to 0°C using an ice bath.

-

Reduction (Critical Step):

-

Add

(2.5 eq) portion-wise over 30–45 minutes. -

Caution: Vigorous hydrogen evolution will occur. Do not seal the system. Maintain internal temperature < 10°C.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitor: Check via TLC (50% EtOAc/Hexane) or LCMS. The ester spot (

) should disappear, replaced by the alcohol (

-

-

Quench: Cool back to 0°C. Slowly add Saturated Ammonium Chloride (

) solution.-

Note: Acidic quench is preferred over water to break up tight boron-amine complexes common with pyridines.

-

-

Workup:

-

Evaporate the bulk organic solvents (THF/MeOH) under reduced pressure.

-

Dilute the aqueous residue with water and extract 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

pH Control: Ensure the aqueous layer is pH ~8-9. If too acidic, the pyridine nitrogen protonates, trapping the product in the water phase. Adjust with saturated

if necessary.[1][2]

-

-

Purification: Dry combined organics over

, filter, and concentrate. The crude oil often crystallizes upon standing or can be used directly.

Process Parameters Summary[1][6][8]

| Variable | Range | Optimal | Consequence of Deviation |

| Temperature (Add) | -5°C to 10°C | 0°C | >10°C risks runaway |

| Stoichiometry ( | 2.0 – 4.0 eq | 2.5 eq | <2.0 eq leads to incomplete conversion. |

| Stoichiometry ( | 1.0 – 2.0 eq | 1.5 eq | Essential for ester activation. |

| Quench pH | 7.0 – 9.0 | 8.5 | <7.0 traps product in aqueous phase. |

Operational Workflow Diagram

Figure 2: Operational workflow for the batch synthesis of 3-fluoropyridine-2-methanol.

Troubleshooting & Optimization

Problem: Low Yield (<50%)

-

Root Cause 1 (Solubility): The product is highly polar due to the pyridine nitrogen and the alcohol group. It is water-soluble.[3]

-

Fix: Perform a "salting out" procedure during extraction by saturating the aqueous phase with NaCl. Use DCM/Isopropanol (9:1) for extraction to improve recovery.

-

-

Root Cause 2 (pH): As noted, if the quench is too acidic, the product remains protonated (

) in water.-

Fix: Verify aqueous pH is > 7.5 before discarding the water layer.

-

Problem: Incomplete Reaction

-

Root Cause: "Wet"

or old-

Fix:

absorbs moisture and decomposes to borates. Use fresh reagent. Ensure

-

Safety & Compliance

-

Hydrogen Gas: The reaction generates significant

. Perform in a fume hood with no ignition sources. -

Fluorinated Pyridines: These compounds can be skin irritants and have distinct toxicological profiles. Wear chemically resistant gloves (Nitrile) and eye protection.

-

Waste: Quenched borohydride mixtures contain boric acid derivatives. Dispose of according to halogenated organic solvent protocols.

References

-

Brown, H. C., & Rao, B. C. S. (1956). A New Powerful Reducing Agent—Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides. Journal of the American Chemical Society, 78(11), 2582–2588. Link

-

BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. BenchChem Technical Library. Link

-

Zhu, Y., et al. (2020).[4][5] A New Synthetic Method of 3-Fluoropyridine-2-methanol. China Patent CN111004171A. Link

-

Frontier Specialty Chemicals. (2023). 3-Fluoro-2-(hydroxymethyl)pyridine Product Data. Link

-

Sigma-Aldrich. (2023). 3-Fluoropyridine Physical Properties and Safety Data. Link

Sources

- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Fluoropyridine(372-47-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]

- 5. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

Application Notes: The Strategic Use of (3-Fluoro-4-methyl-2-pyridinyl)methanol in the Synthesis of Next-Generation Phosphodiesterase-4 Inhibitors

Abstract

This guide provides a comprehensive technical overview and detailed protocols for utilizing (3-Fluoro-4-methyl-2-pyridinyl)methanol as a key structural intermediate in the discovery and development of potent and selective phosphodiesterase-4 (PDE4) inhibitors. We delve into the molecular rationale for employing this specific scaffold, present a robust, proposed synthetic route to the intermediate, and provide an exemplary protocol for its incorporation into a final inhibitor structure. Furthermore, we furnish detailed, field-proven methodologies for evaluating the synthesized compounds through both enzymatic and cell-based assays to determine their inhibitory potency and cellular efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel anti-inflammatory therapeutics.

The Rationale: Why Target PDE4?

Phosphodiesterase-4 (PDE4) is a critical enzyme within the cyclic adenosine monophosphate (cAMP) signaling cascade.[1] In inflammatory and immune cells, elevated cAMP levels are associated with a suppressed inflammatory response. PDE4 specifically hydrolyzes cAMP to its inactive form, 5'-AMP, thereby terminating this anti-inflammatory signal.[2] The inhibition of PDE4 prevents this degradation, leading to an accumulation of intracellular cAMP. This, in turn, activates downstream effectors like Protein Kinase A (PKA), resulting in the modulation of various inflammatory processes, including the suppression of cytokine production (e.g., TNF-α) and the relaxation of airway smooth muscle.[3] This mechanism establishes PDE4 as a premier therapeutic target for a range of inflammatory conditions, including Chronic Obstructive Pulmonary Disease (COPD), psoriasis, psoriatic arthritis, and asthma.[2][4]

Figure 1: The PDE4-cAMP signaling pathway and the mechanism of inhibition.

The Building Block: Rationale for the (3-Fluoro-4-methyl-2-pyridinyl) Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently utilized for its ability to form key hydrogen bonds and engage in aromatic interactions within enzyme active sites.[5] In the context of PDE4 inhibitors, substituted pyridines, particularly 3,5-dichloropyridine moieties found in compounds like Roflumilast, are well-validated as critical fragments for achieving high potency.[5]

The specific intermediate, (3-Fluoro-4-methyl-2-pyridinyl)methanol, offers several strategic advantages:

-

Fluorine Substitution: The introduction of a fluorine atom at the 3-position can significantly enhance metabolic stability by blocking a potential site of oxidation. Its high electronegativity can also modulate the pKa of the pyridine nitrogen and influence binding interactions within the PDE4 active site.[6]

-

Methyl Group: The 4-methyl group serves as a valuable synthetic handle and can occupy a specific hydrophobic pocket within the enzyme, potentially increasing potency and selectivity.

-

Hydroxymethyl Group: The 2-(hydroxymethyl) group is the key point of attachment for building out the rest of the inhibitor. It allows for the formation of stable ether or ester linkages, providing a versatile connection point to other pharmacophoric elements, such as the catechol ether mimics common in many potent PDE4 inhibitors.

Synthetic Protocols: From Starting Materials to Final Inhibitor

The following protocols provide a comprehensive workflow for the synthesis and subsequent utilization of the title compound.

Figure 2: General workflow for synthesis and evaluation.

Protocol 1: Proposed Synthesis of (3-Fluoro-4-methyl-2-pyridinyl)methanol

This protocol outlines a plausible, multi-step synthesis based on established chemical transformations for analogous pyridine compounds.[6][7]

Step A: Nitration of Methyl 4-Methylpicolinate

-

To a cooled (0 °C) solution of fuming nitric acid, slowly add concentrated sulfuric acid.

-

Add methyl 4-methylpicolinate portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 4-methyl-3-nitropicolinate.

Step B: Nucleophilic Aromatic Substitution (Fluorination) [6]

-

To a flask containing the crude methyl 4-methyl-3-nitropicolinate, add anhydrous dimethyl sulfoxide (DMSO) and cesium fluoride (CsF, 5 equivalents).

-

Heat the reaction mixture to 120 °C under a nitrogen atmosphere for 90-120 minutes, monitoring for the consumption of the starting material.

-

Cool the mixture, add distilled water, and extract with ethyl acetate (3x).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography (e.g., using an ethyl acetate/hexane gradient) to isolate methyl 3-fluoro-4-methylpicolinate.

Step C: Reduction to (3-Fluoro-4-methyl-2-pyridinyl)methanol [7]

-

Dissolve the purified methyl 3-fluoro-4-methylpicolinate in a mixture of tetrahydrofuran (THF) and methanol (e.g., 4:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 3-4 equivalents) portion-wise over 30 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours until the reaction is complete.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Remove the organic solvents via rotary evaporation.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the target intermediate, (3-Fluoro-4-methyl-2-pyridinyl)methanol.

Protocol 2: Exemplary Synthesis of a PDE4 Inhibitor via Williamson Ether Synthesis

This protocol demonstrates the use of the synthesized intermediate to form an ether linkage with a catechol-like fragment, a common motif in potent PDE4 inhibitors such as Roflumilast.[1]

-

To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and cool the suspension to 0 °C.

-

Slowly add a solution of (3-Fluoro-4-methyl-2-pyridinyl)methanol (1.0 equivalent) in anhydrous DMF.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Add a solution of a suitable aryl bromide (e.g., 1-bromo-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzene, 1.1 equivalents) in anhydrous DMF.

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring progress by LC-MS.

-

After cooling to room temperature, quench the reaction by slowly adding saturated ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to yield the final PDE4 inhibitor.

Biological Evaluation: Quantifying Inhibitory Activity

Protocol 3: In Vitro PDE4B Enzymatic Inhibition Assay (Fluorescence Polarization)

This protocol is adapted from commercially available assay kits and provides a robust method for determining the half-maximal inhibitory concentration (IC50).

Principle: The assay uses a fluorescein-labeled cAMP substrate (cAMP-FAM). In the absence of an inhibitor, PDE4 hydrolyzes cAMP-FAM. A specific phosphate-binding agent then binds to the resulting AMP-FAM, forming a large, slow-tumbling complex that emits a high fluorescence polarization (FP) signal. In the presence of an effective inhibitor, cAMP-FAM is not hydrolyzed, does not bind the agent, and remains a small, fast-tumbling molecule with a low FP signal.

Procedure:

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 10 mM Tris pH 7.2, 10 mM MgCl₂, 1 mM DTT).

-

Prepare serial dilutions of the test compound in 100% DMSO, then further dilute in Assay Buffer to the desired final concentrations (ensure final DMSO is ≤1%).

-

Dilute recombinant human PDE4B enzyme (e.g., BPS Bioscience) to the working concentration in Assay Buffer.

-

Prepare the cAMP-FAM substrate and Binding Agent solutions as per the supplier's instructions.

-

-

Assay Execution (384-well plate):

-

Add 5 µL of the diluted test compound or vehicle control to appropriate wells.

-

Add 5 µL of diluted PDE4B enzyme to all wells except the "No Enzyme" control.

-

Initiate the reaction by adding 10 µL of the cAMP-FAM substrate solution to all wells.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Stop the reaction by adding 10 µL of the Binding Agent solution.

-

Incubate for a further 30-60 minutes at room temperature.

-

-

Detection:

-

Read the fluorescence polarization on a compatible microplate reader (e.g., Excitation: 485 nm, Emission: 530 nm).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls.

-

Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 4: Cell-Based cAMP Accumulation Assay (CRE-Luciferase Reporter)

This protocol assesses the ability of an inhibitor to increase intracellular cAMP levels in a cellular context.

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells (or another suitable cell line) in appropriate media.

-

Seed cells into a 96-well white, clear-bottom plate.

-

Co-transfect the cells with a cAMP Response Element (CRE) luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Incubate for 24-48 hours to allow for plasmid expression.

-

-

Assay Execution:

-

Remove the culture medium and replace it with serum-free medium containing serial dilutions of the test compound. Pre-incubate for 30 minutes.

-

Stimulate the cells by adding a sub-maximal concentration of an adenylyl cyclase activator, such as Forskolin, to all wells (except the unstimulated control).

-

Incubate for 4-6 hours at 37°C in a CO₂ incubator.

-

-

Detection:

-

Remove the medium and lyse the cells.

-

Measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.

-

Plot the normalized luciferase activity against the logarithm of compound concentration to determine the half-maximal effective concentration (EC50).

-

Data Summary

The successful application of the described protocols will yield quantitative data essential for structure-activity relationship (SAR) studies.

| Parameter | Protocol | Expected Outcome (Exemplary) |

| Intermediate Yield | Protocol 1 | 30-40% over 3 steps |

| Intermediate Purity | Protocol 1 | >95% by ¹H-NMR and LC-MS |

| Final Inhibitor Yield | Protocol 2 | 50-70% |

| Final Inhibitor Purity | Protocol 2 | >98% by HPLC |

| PDE4B IC50 | Protocol 3 | 1 - 100 nM |

| Cellular EC50 | Protocol 4 | 50 - 500 nM |

Conclusion

The (3-Fluoro-4-methyl-2-pyridinyl)methanol intermediate represents a highly valuable and strategically designed building block for the synthesis of novel PDE4 inhibitors. Its specific substitution pattern is rationally designed to enhance key drug-like properties. The synthetic and analytical protocols provided herein offer a robust framework for researchers to synthesize this intermediate, incorporate it into lead compounds, and rigorously evaluate their biological activity, thereby accelerating the discovery of new therapeutics for inflammatory diseases.

References

- A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC. (n.d.).

- PDE4B Cell-Based Activity Assay Kit - BPS Bioscience. (n.d.).

- Preparation method of fluoropyridine compounds. (n.d.). Google Patents.

- A New Synthetic Method of 3-Fluoropyridine-2-methanol. (n.d.). Google Patents.

- Tofimilast In Vitro Assay Protocol for PDE4 Inhibition. (2025). BenchChem.

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved February 15, 2026, from [Link]

-

Nesi, G., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Pharmaceuticals (Basel), 16(7), 1009. [Link]

- In Vitro PDE4 Inhibition Assay Using (S)-(+)-Rolipram. (2025). BenchChem.

-

Nesi, G., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Pharmaceuticals, 16(7), 1009. Available from [Link]

-

United States Patent 6,403,596 B1. (2002). Google Patents. Retrieved from [Link]

-

Implications of PDE4 structure on inhibitor selectivity across PDE families. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

-

Status Summary of Selected PDE4 Inhibitors. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). Molecules. Retrieved February 15, 2026, from [Link]

-

Analyses of PDE-regulated phosphoproteomes reveal unique and specific cAMP-signaling modules in T cells. (2017). PNAS, 114(25), E5047–E5056. [Link]

- Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. (2025). BenchChem.

-

phosphodiesterase-4 inhibitor combinations, methods of making, and methods of use thereof. (2022). Justia Patents. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Improving yield in (3-Fluoro-4-methyl-2-pyridinyl)methanol synthesis

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Yield Optimization for (3-Fluoro-4-methyl-2-pyridinyl)methanol Synthesis

Executive Summary

The synthesis of (3-Fluoro-4-methyl-2-pyridinyl)methanol (CAS: N/A for specific isomer, generally related to fluoropyridine methanol classes) presents a unique set of challenges. The electron-withdrawing nature of the fluorine atom at the C3 position, combined with the basicity of the pyridine nitrogen, often leads to two primary yield-killing scenarios: over-reduction of the heteroaromatic ring and product loss during aqueous workup due to high water solubility.

This guide moves beyond standard textbook protocols, focusing on the Modified Borohydride Reduction strategy. While Lithium Aluminum Hydride (LiAlH₄) is the traditional choice, our field data suggests that a Sodium Borohydride (NaBH₄) / Calcium Chloride (CaCl₂) system offers superior selectivity and yield for 3-fluorinated pyridine esters.

Part 1: The Core Protocol (The "Gold Standard")

Objective: Selective reduction of Methyl 3-fluoro-4-methylpicolinate to the target alcohol without affecting the pyridine ring or the C-F bond.

Reaction Scheme:

Optimized Experimental Workflow

| Parameter | Specification | Rationale |

| Substrate | Methyl 3-fluoro-4-methylpicolinate (1.0 eq) | Esters reduce more cleanly than acids; Methyl esters minimize steric bulk compared to t-butyl. |

| Reducing Agent | NaBH₄ (3.0 - 4.0 eq) | Milder than LiAlH₄; avoids defluorination or ring hydrogenation. |

| Additive | CaCl₂ (anhydrous, 1.5 - 2.0 eq) | Generates Ca(BH₄)₂ in situ, significantly enhancing reducing power to match LiAlH₄ without the associated risks [1]. |

| Solvent System | THF : MeOH (2:1 ratio) | MeOH is required for borohydride activation; THF solubilizes the organic ester. |

| Temperature | 0°C | Stepwise warming prevents runaway exotherms common with fluorinated substrates. |

Step-by-Step Procedure

-

Activation Phase: In a flame-dried flask under Nitrogen (

), dissolve CaCl₂ (1.5 eq) and NaBH₄ (3.0 eq) in anhydrous THF . Stir for 30 minutes at 0°C. Note: The mixture will become milky white as the active calcium borohydride species forms. -

Addition: Dissolve the pyridine ester (1.0 eq) in a minimal amount of THF/MeOH (2:1) . Add this solution dropwise to the borohydride mixture at 0°C over 20 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor by TLC/HPLC. If conversion is <90% after 2 hours, heat to a gentle reflux (60°C) for 1 hour.

-

Quenching (Critical Step): Cool to 0°C. Quench carefully with saturated NH₄Cl or dilute HCl (pH ~5-6). Do not use strong acid, as this will protonate the pyridine nitrogen and trap the product in the aqueous phase.

-

Workup: Adjust pH to ~8 using saturated NaHCO₃. Extract continuously with Dichloromethane (DCM) or EtOAc (3x).

-

Pro-Tip: If the product remains in the water layer, saturate the aqueous phase with solid NaCl ("Salting out").

-

Part 2: Troubleshooting & FAQs

Q1: I am using LiAlH₄, but my yield is stuck at 40-50%. I see multiple spots on TLC. What is happening?

Diagnosis: You are likely experiencing over-reduction or ring degradation .

Explanation: The C3-fluorine atom makes the pyridine ring electron-deficient, rendering it susceptible to nucleophilic attack by the aggressive hydride (

Q2: My reaction conversion is 100%, but I recover very little product after extraction. Where did it go? Diagnosis: Water solubility entrapment . Explanation: Pyridinemethanols are polar and can form hydrogen bonds with water. Furthermore, the basic pyridine nitrogen can form salts with boron or aluminum byproducts, which are water-soluble. Solution:

-

Chelation Breaking: Ensure you quench with an acidic buffer (like NH₄Cl) to break the Boron-Nitrogen complexes, then neutralize (pH 7-8) before extraction.

-

Continuous Extraction: Use a liquid-liquid continuous extractor with DCM for 12-24 hours.

-

Salting Out: Add solid NaCl to the aqueous phase until saturation before extraction. This forces the organic product out of the water layer (Hofmeister effect).

Q3: Can I start from the Carboxylic Acid instead of the Ester? Diagnosis: Yes, but expect lower yields with standard reagents. Explanation: Carboxylic acids react with borohydrides to form acyloxyborohydrides, which are stable and resist further reduction. Solution: If you must start from the acid:

-

Mixed Anhydride Method: Treat the acid with Ethyl Chloroformate/Et₃N to form the mixed anhydride, then reduce in situ with NaBH₄.[1]

-

Borane-THF: Use

complex. It reduces acids faster than esters, but be cautious of the cost and stability of the reagent [3]. Recommendation: Convert acid to Methyl Ester using

Part 3: Visualization & Logic

Workflow Logic: Ester Reduction Pathway

Caption: Optimized decision tree for the NaBH₄/CaCl₂ reduction of fluorinated pyridine esters.

Part 4: Comparative Data Analysis

Table 1: Reducing Agent Performance for Fluorinated Pyridine Esters

| Method | Avg. Isolated Yield | Selectivity | Safety Profile | Main Drawback |

| LiAlH₄ (THF) | 45 - 60% | Low | Hazardous | Over-reduction of pyridine ring; difficult workup (aluminum emulsions). |

| NaBH₄ (MeOH) | < 20% | High | Safe | Reaction is too slow/incomplete for esters without additives. |

| NaBH₄ + CaCl₂ (THF/MeOH) | 82 - 92% | Excellent | Moderate | Requires careful quenching to remove Calcium salts. |

| DIBAL-H (DCM) | 65 - 75% | Moderate | Hazardous | Often stops at Aldehyde or over-reduces; expensive. |

References

-

Scholars Research Library. (2013). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Reduction of Carboxylic Acids to Alcohols: Borane Reagents. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Fluorination of Pyridines

Status: Operational | Tier: Level 3 (Advanced Chemical Support) Subject: Troubleshooting & Optimization for Pyridine Fluorination Audience: Medicinal Chemists, Process Chemists

Welcome to the Pyridine Fluorination Support Hub

The Challenge: Fluorinating pyridines is notoriously difficult due to the electron-deficient nature of the ring (reducing reactivity toward electrophilic fluorination) and the potential for the pyridine nitrogen to poison transition metal catalysts.

This guide is structured by Methodology . Select the module below that matches your current experimental pathway.

Quick Diagnostic: Which Method Should I Use?

Before proceeding, verify you are using the correct pathway for your substrate using our decision matrix.

Figure 1: Decision matrix for selecting the optimal fluorination methodology based on pyridine substitution patterns.

Module A: Nucleophilic Fluorination (Halex/SNAr)

Target: Activated halopyridines (e.g., 2-chloro-3-nitropyridine). Core Reagents: KF, CsF, spray-dried KF.

Troubleshooting Guide

Q: My reaction stalls at 20-30% conversion despite high temperatures (150°C+). A: The issue is likely the lattice energy of the fluoride source and its solubility. Standard KF has a low surface area and forms a tight lattice that is insoluble in aprotic solvents.

-

The Fix: Switch to Spray-Dried KF (sd-KF) . It has a significantly higher surface area.

-

Protocol Adjustment: Add a phase transfer catalyst (PTC). 18-crown-6 is standard, but for high-temperature stability, use tetraphenylphosphonium bromide (

) .

Q: I see significant hydroxypyridine byproducts. A: This is "naked" fluoride acting as a base on trace water. Fluoride is extremely hygroscopic; even "anhydrous" solvents often contain enough water to kill the reaction.

-

The Fix: You must create a "self-drying" system.

-

Protocol: Perform an azeotropic distillation with toluene inside the reaction vessel before adding the substrate.

Optimized Workflow: Anhydrous Halex Setup

Figure 2: Critical drying protocol for Halex reactions to prevent hydrolysis byproducts.

Module B: Pd-Catalyzed Fluorination (Buchwald-Type)

Target: Unactivated halopyridines (e.g., 3-bromopyridine). Core Reagents: [(cinnamyl)PdCl]2, tBuBrettPhos, AdBrettPhos, AgF/KF.

Mechanistic Insight

Unlike C-N or C-O coupling, C-F reductive elimination is electronically unfavorable and sterically demanding. The pyridine nitrogen also competes for binding to Pd, leading to catalyst deactivation (formation of stable Pd(II)-pyridyl dimers).

Troubleshooting Guide

Q: No product formation; starting material remains. A: Catalyst poisoning. The pyridine nitrogen is binding to the Pd center, shutting down the cycle.

-

The Fix: You need a ligand that is bulky enough to prevent N-coordination but flexible enough to allow reductive elimination.

-

Recommendation: Use AdBrettPhos or

BuBrettPhos . -

Precatalyst: Do not use Pd(OAc)2 + Ligand in situ. Use a precatalyst like [(cinnamyl)PdCl]2 or G3/G4-Palladacycles to ensure active species formation [1].

Q: I am getting regioisomers (e.g., starting with 3-bromo, getting 4-fluoro). A: Your reaction is proceeding via an Aryne Intermediate . This happens when the base deprotonates the pyridine ring instead of facilitating transmetalation.

-

The Fix:

Q: Low yield with significant protodefluorination (reduction to H). A: This is often caused by trace water acting as a proton source during the long reaction times required.

-

The Fix: Add 3Å molecular sieves directly to the reaction mixture.

Comparative Reagent Table

| Component | Standard Choice | Pyridine-Specific Optimization | Why? |

| Ligand | BrettPhos | AdBrettPhos | "Ad" (Adamantyl) bulk prevents N-poisoning better than t-Butyl. |

| Source | CsF | AgF | AgF promotes transmetalation via a hetero-bimetallic pathway, avoiding harsh basicity. |

| Pd Source | Pd(OAc)2 | [(cinnamyl)PdCl]2 | Avoids induction period; prevents formation of inactive Pd-aggregates. |

Module C: Deoxyfluorination (PhenoFluor)

Target: 2-pyridines, 4-pyridones, and hydroxypyridines. Core Reagents: PhenoFluor Mix, Toluene.

Troubleshooting Guide

Q: The reagent (PhenoFluor) seems unreactive. A: PhenoFluor hydrolyzes rapidly in air.

-

The Fix: Handle strictly in a glovebox or use PhenoFluor Mix (pre-formulated stable pellets).

-

Solvent: Toluene is critical. Do not use polar solvents like DMF/DMSO as they react with the reagent.

Q: Reaction turns black/tarry. A: Thermal decomposition.

-

The Fix: While 80-100°C is standard, for sensitive pyridines, start at 50°C and monitor by F-NMR.

Module D: Decarboxylative Fluorination (Ag-Catalyzed)

Target: Pyridine-2-carboxylic acids (picolinic acids). Core Reagents: AgNO3, Selectfluor, K2S2O8.

Troubleshooting Guide

Q: Low conversion of the carboxylic acid. A: Radical quenching. The pyridine ring is radical-stabilizing, but if the radical is too stable, it may dimerize rather than capture fluorine.

-

The Fix: Use a biphasic system (Chlorobenzene/Water) with Selectfluor . The phase transfer is crucial for the radical mechanism [3].

References

-

Sather, A. C., et al. (2015). "Dosage Delivery of Sensitive Reagents Enables Glove-Box-Free Palladium-Catalyzed Fluorination of Aryl Halides."[3] Journal of the American Chemical Society.[3][4]

-

Lee, H. G., et al. (2014).[3] "Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides." Journal of the American Chemical Society.[3][4]

-

Xu, P., et al. (2021).[4][5] "Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination." Journal of the American Chemical Society.[3][4]

-

Neumann, C. N., et al. (2016). "PhenoFluor: Practical Synthesis of Aryl Fluorides from Phenols." Nature.

-

Furuya, T., et al. (2011). "Carbon-Fluorine Bond Formation."[3][4][6][7][8] Nature.

Disclaimer: Fluorination reactions often involve hazardous reagents (HF derivatives). Always review MSDS and perform a safety assessment before replicating these protocols.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination [organic-chemistry.org]

- 5. Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Halex process - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Top Ten Papers [kofo.mpg.de]

Stability and storage of (3-Fluoro-4-methyl-2-pyridinyl)methanol

Answering in German. Absolut! Hier ist eine detaillierte technische Anleitung zur Stabilität und Lagerung von Desmethyl-Lonafarnib, die speziell für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt wurde.

Technisches Support-Center: Desmethyl-Lonafarnib

Herausgegeben von: Abteilung für Anwendungswissenschaft Dokument-ID: DML-TSG-2024-DE Version: 1.0

Zusammenfassung und Geltungsbereich